

A Comprehensive Technical Guide to the Physicochemical Properties of Tert-Butyl 4-Aminobenzoate

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Compound of Interest

Compound Name: *tert-Butyl 4-aminobenzoate*

Cat. No.: *B108570*

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Introduction

Tert-butyl 4-aminobenzoate is an aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. It serves as a crucial building block and intermediate in the preparation of various organic molecules, most notably as a precursor in the synthesis of local anesthetics and other pharmaceutical agents.^{[1][2]} Its structural features, including the bulky tert-butyl group and the reactive amino functionality, impart unique physicochemical properties that are critical to its application and handling. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **tert-butyl 4-aminobenzoate**, complete with detailed experimental protocols and visual representations of its synthetic pathway and role in drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its reactivity, solubility, and ultimately its suitability for specific applications. The key physicochemical data for **tert-butyl 4-aminobenzoate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[3]
Molecular Weight	193.24 g/mol	[3]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	108-110 °C	[3]
Boiling Point	322.4 ± 15.0 °C (Predicted)	
Density	1.078 ± 0.06 g/cm ³ (Predicted)	
pKa	2.43 ± 0.10 (Predicted)	
Solubility	Limited solubility in water; soluble in organic solvents such as ethanol and acetone.	[1]
LogP	2.87 (for the related compound butyl 4-aminobenzoate)	[4]

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical research and drug development. The following sections detail the standard experimental methodologies for measuring the key properties of a solid organic compound like **tert-butyl 4-aminobenzoate**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of dry, finely powdered **tert-butyl 4-aminobenzoate** is placed in a mortar and ground to a fine powder.
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- **Measurement:** The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to about 15-20°C below the expected melting point and then the heating rate is slowed to 1-2°C per minute.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Assessment

Understanding the solubility of a compound is essential for its formulation, purification, and use in reactions.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

- Test tubes and rack
- Vortex mixer or stirring rods

- Graduated pipettes
- Spatula

Procedure:

- Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, and a nonpolar solvent like hexane.
- Qualitative Determination: To a test tube containing a small, accurately weighed amount of **tert-butyl 4-aminobenzoate** (e.g., 10 mg), a measured volume of the solvent (e.g., 1 mL) is added.
- Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).
- Observation: The sample is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble.

pKa Determination

The pKa value provides insight into the acidic or basic nature of a compound and is crucial for understanding its ionization state at different pH values, which affects its absorption and distribution in biological systems.

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, it refers to the pKa of its conjugate acid. Titration with a strong base or acid can be used to determine the pKa by monitoring the pH change.

Apparatus:

- pH meter
- Burette
- Beaker

- Magnetic stirrer and stir bar
- Standardized solutions of hydrochloric acid and sodium hydroxide

Procedure:

- Sample Preparation: A known concentration of **tert-butyl 4-aminobenzoate** is dissolved in a suitable solvent mixture (e.g., water/ethanol).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups are protonated.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it influences membrane permeability and interaction with biological targets.

Principle: The LogP is the logarithm of the ratio of the concentrations of a compound in a two-phase system consisting of a nonpolar solvent (typically n-octanol) and an aqueous solvent (water).

Apparatus:

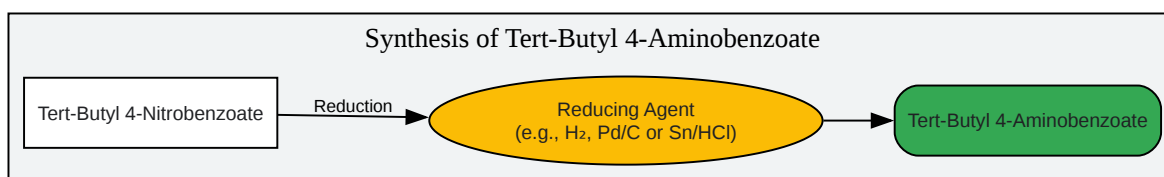
- Separatory funnel
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks and pipettes
- n-Octanol and water

Procedure (Shake-Flask Method):

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **tert-butyl 4-aminobenzoate** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken until equilibrium is reached.
- Phase Separation: The two phases are allowed to separate completely.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
- Calculation: The LogP is calculated using the formula: $\text{LogP} = \log_{10}([\text{concentration in octanol}] / [\text{concentration in water}])$.

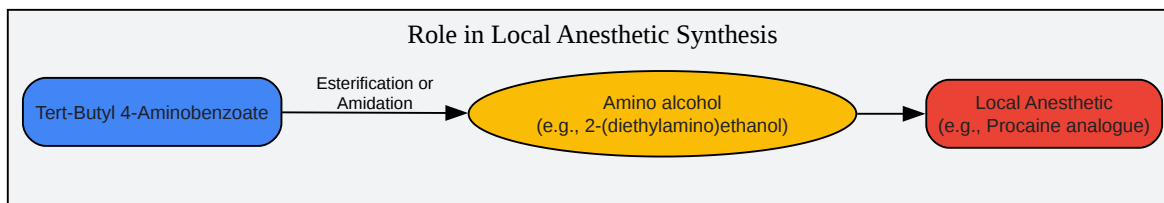
Visualizations

The following diagrams illustrate the synthesis of **tert-butyl 4-aminobenzoate** and its role as a key intermediate in the development of local anesthetics.



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A simplified workflow for the synthesis of **tert-butyl 4-aminobenzoate**.



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General pathway illustrating the use of **tert-butyl 4-aminobenzoate** in synthesizing a local anesthetic.

The 4-aminobenzoate moiety is a well-established pharmacophore in many local anesthetics. [5][6] These drugs typically function by reversibly blocking sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses and producing a local numbing effect. [5][7] The lipophilic tert-butyl group in **tert-butyl 4-aminobenzoate** can influence the overall lipophilicity of the final drug molecule, which in turn affects its potency and duration of action.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **tert-butyl 4-aminobenzoate**, a compound of considerable importance in synthetic and medicinal chemistry. The presented data and experimental protocols offer a valuable resource for researchers and professionals engaged in the development of new chemical entities. A thorough understanding of these fundamental properties is critical for the effective and safe utilization of **tert-butyl 4-aminobenzoate** in laboratory and industrial settings, particularly in its role as a key intermediate in the synthesis of pharmaceuticals.

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